molecular formula C4H6F2O B14306738 1-Ethoxy-1,2-difluoroethene CAS No. 116356-69-5

1-Ethoxy-1,2-difluoroethene

Cat. No.: B14306738
CAS No.: 116356-69-5
M. Wt: 108.09 g/mol
InChI Key: PEBVEDPPYBGFJK-UHFFFAOYSA-N
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Description

1-Ethoxy-1,2-difluoroethene is an organic compound characterized by the presence of an ethoxy group and two fluorine atoms attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1,2-difluoroethene can be synthesized through various methods. One common approach involves the fluorination of ethylene derivatives. For instance, the fluorination of 1-chloro-2,2-difluoroethane can yield 1,2-difluoroethylene, which can then be further modified to introduce the ethoxy group . The reaction conditions typically involve the use of fluorinating agents such as hydrogen fluoride and catalysts like aluminum fluoride at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized reactors. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Companies like Daikin Industries have developed proprietary methods for the efficient production of fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1,2-difluoroethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated aldehydes or acids.

    Reduction: Reduction reactions can yield partially or fully hydrogenated products.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution can produce a variety of fluorinated ethers .

Scientific Research Applications

1-Ethoxy-1,2-difluoroethene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethoxy-1,2-difluoroethene exerts its effects involves interactions at the molecular level. The presence of fluorine atoms can influence the compound’s reactivity and stability. Fluorine’s high electronegativity can enhance the compound’s ability to participate in various chemical reactions, including nucleophilic and electrophilic processes. The ethoxy group can also play a role in modulating the compound’s solubility and reactivity .

Comparison with Similar Compounds

Uniqueness: 1-Ethoxy-1,2-difluoroethene stands out due to the combination of the ethoxy group and fluorine atoms, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

116356-69-5

Molecular Formula

C4H6F2O

Molecular Weight

108.09 g/mol

IUPAC Name

1-ethoxy-1,2-difluoroethene

InChI

InChI=1S/C4H6F2O/c1-2-7-4(6)3-5/h3H,2H2,1H3

InChI Key

PEBVEDPPYBGFJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CF)F

Origin of Product

United States

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